Protein Thermal Stabilization: L-Quebrachitol and D-Pinitol Outperform Non-Methylated Inositols
In a study assessing the ability of various polyhydroxy compounds to protect protein structure against thermal denaturation, L-quebrachitol and its enantiomer D-pinitol demonstrated superior efficacy compared to non-methylated cyclitols myo-inositol and D-chiro-inositol [1]. This enhanced performance is attributed to the increased hydrophobicity conferred by the O-methyl group [1].
| Evidence Dimension | Protein thermal stabilization (preservation against heat-induced denaturation) |
|---|---|
| Target Compound Data | L-quebrachitol (1L-2-O-methyl-chiro-inositol): Classified as one of the 'more effective preservatives' along with D-pinitol. |
| Comparator Or Baseline | Myo-inositol and D-chiro-inositol: Classified as 'less hydrophobic non-methylated' cyclitols and were less effective. |
| Quantified Difference | Qualitative observation of increased thermal stability (Tm shift); no precise Tm delta provided for L-quebrachitol alone. |
| Conditions | Circular dichroism (CD) spectroscopy assessing structural and thermal stability of six model proteins (including BSA and glutamine synthetase) with 400 mM of each compound. |
Why This Matters
This evidence supports the selection of L-quebrachitol over non-methylated inositols in biopharmaceutical formulation research where protein stability is a critical quality attribute.
- [1] Ortbauer, M., & Popp, M. (2008). Functional role of polyhydroxy compounds on protein structure and thermal stability studied by circular dichroism spectroscopy. Plant Physiology and Biochemistry, 46(4), 428-434. DOI: 10.1016/j.plaphy.2008.02.002. View Source
